molecular formula C15H19NS B12713448 Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- CAS No. 96159-94-3

Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)-

Cat. No.: B12713448
CAS No.: 96159-94-3
M. Wt: 245.4 g/mol
InChI Key: AASXMLCMBYNSLT-OXHZDVMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)-: is a complex organic compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a hexahydro ring system, and additional methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the hexahydro ring system and the subsequent addition of methyl and phenyl groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the hexahydro ring system and additional substituents.

    2-Phenylbenzothiazole: A derivative with a phenyl group attached to the benzothiazole ring.

    Hexahydrobenzothiazole: A compound with a fully saturated benzothiazole ring system.

Uniqueness

Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- is unique due to its specific structural features, including the hexahydro ring system and the presence of both methyl and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

96159-94-3

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

IUPAC Name

(3aR,5R,6R,7aS)-5,6-dimethyl-2-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole

InChI

InChI=1S/C15H19NS/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11-,13-,14+/m1/s1

InChI Key

AASXMLCMBYNSLT-OXHZDVMGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@H]1C)SC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1CC2C(CC1C)SC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.